4-{7,7-DIMETHYL-9,11-DIOXO-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLIN-10-YL}PHENYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE
Overview
Description
4-{7,7-DIMETHYL-9,11-DIOXO-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLIN-10-YL}PHENYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an indenoquinoline core and a nitrophenyl prop-2-enoate moiety.
Preparation Methods
The synthesis of 4-{7,7-DIMETHYL-9,11-DIOXO-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLIN-10-YL}PHENYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE involves multiple stepsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functional derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{7,7-DIMETHYL-9,11-DIOXO-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLIN-10-YL}PHENYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indenoquinoline core can intercalate with DNA, affecting gene expression and cellular processes. The nitrophenyl prop-2-enoate group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar compounds include other indenoquinoline derivatives and nitrophenyl prop-2-enoate analogs. Compared to these compounds, 4-{7,7-DIMETHYL-9,11-DIOXO-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLIN-10-YL}PHENYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
[4-(7,7-dimethyl-9,11-dioxo-5,6,8,10-tetrahydroindeno[1,2-b]quinolin-10-yl)phenyl] (E)-3-(4-nitrophenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26N2O6/c1-33(2)17-25-29(26(36)18-33)28(30-31(34-25)23-5-3-4-6-24(23)32(30)38)20-10-14-22(15-11-20)41-27(37)16-9-19-7-12-21(13-8-19)35(39)40/h3-16,28,34H,17-18H2,1-2H3/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFIVKRSILHFDQ-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)OC(=O)C=CC6=CC=C(C=C6)[N+](=O)[O-])C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)OC(=O)/C=C/C6=CC=C(C=C6)[N+](=O)[O-])C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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